(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Description

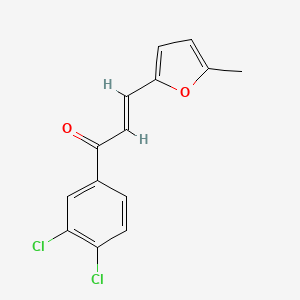

(2E)-1-(3,4-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core. Its structure includes a 3,4-dichlorophenyl group at the 1-position and a 5-methylfuran-2-yl substituent at the 3-position (Figure 1).

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-9-2-4-11(18-9)5-7-14(17)10-3-6-12(15)13(16)8-10/h2-8H,1H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBPINLHHFEZII-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one , commonly referred to as DCFM, is a synthetic organic compound known for its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 281.13 g/mol. This article explores the biological activity of DCFM, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- IUPAC Name : this compound

- CAS Number : 92153-08-7

- Molecular Formula :

- Molecular Weight : 281.13 g/mol

Antioxidant Properties

Research indicates that DCFM exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases. In vitro studies show that DCFM effectively scavenges free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

DCFM has demonstrated anti-inflammatory properties through various mechanisms. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and neurodegenerative diseases.

Anticancer Activity

Several studies have explored the anticancer potential of DCFM. It has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The compound's ability to inhibit cell proliferation and migration in various cancer cell lines suggests its potential as a chemotherapeutic agent.

Neuroprotective Effects

DCFM has been studied for its neuroprotective effects, particularly in models of neurodegeneration. It appears to protect dopaminergic neurons from oxidative stress-induced damage, making it a candidate for further research in the context of neurodegenerative diseases like Parkinson's disease.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of DCFM, researchers utilized various assays including DPPH and ABTS radical scavenging tests. Results indicated that DCFM exhibited a dose-dependent increase in radical scavenging activity, comparable to standard antioxidants such as ascorbic acid.

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 85 | 90 |

Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of DCFM on LPS-stimulated macrophages found that treatment with DCFM reduced the levels of TNF-alpha and IL-6 significantly. The compound also inhibited COX-2 expression at both mRNA and protein levels.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| DCFM (10 µM) | 800 | 600 |

| DCFM (50 µM) | 400 | 300 |

The biological activities of DCFM are attributed to its ability to modulate various signaling pathways:

- NF-kB Pathway Inhibition : DCFM inhibits the NF-kB pathway, which is critical in regulating immune responses and inflammation.

- Apoptotic Pathways : The compound activates caspases involved in apoptosis, leading to programmed cell death in cancer cells.

- Oxidative Stress Response : By enhancing the expression of antioxidant enzymes, DCFM mitigates oxidative stress within cells.

Comparison with Similar Compounds

Key structural features :

- 3,4-Dichlorophenyl group : Enhances electron-withdrawing effects and influences molecular packing in crystal structures.

- 5-Methylfuran-2-yl group : Introduces steric and electronic modulation compared to unsubstituted furan analogs.

Comparison with Structurally Similar Chalcones

Substituent Effects on Physical and Spectral Properties

Table 1 compares physical and spectral data for related chalcones:

Key observations :

- Melting points : The 5-methylfuran analog is expected to have a lower melting point than pyrrole-substituted chalcones (e.g., compound 15: 238°C) due to reduced hydrogen-bonding capacity .

- IR spectroscopy : The C=O stretch (~1649–1656 cm⁻¹) is consistent across dichlorophenyl chalcones, indicating minimal electronic perturbation from furan/pyrrole substituents .

- NMR : The trans-configuration of the α,β-unsaturated ketone is confirmed by coupling constants (J=17 Hz) in compound 14 .

Electronic and Reactivity Comparisons

HOMO-LUMO gaps :

- The 3,4-dichlorophenyl group lowers the HOMO-LUMO gap compared to non-halogenated analogs, enhancing charge-transfer properties. For example, Mary et al. reported a HOMO-LUMO gap of 3.52 eV for (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one using DFT/B3LYP .

- The 5-methylfuran substituent may further reduce this gap due to increased electron-donating effects compared to unsubstituted furan.

Dihedral angles and crystal packing :

- In dichlorophenyl chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing molecular planarity and packing efficiency . For example, (2E)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one exhibits a dihedral angle of 23.5° between the chlorophenyl and propan-2-ylphenyl groups .

Computational Insights

- DFT studies : Xue et al. demonstrated that extended conjugation in dichlorophenyl chalcones decreases HOMO-LUMO gaps, correlating with enhanced reactivity .

- Mulliken charges : In (2E)-1-(anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one, the dichlorophenyl group carries a net negative charge (-0.32 e), while the anthracenyl group is positively charged (+0.28 e), highlighting intramolecular charge transfer .

Research Implications

- Materials science : Reduced HOMO-LUMO gaps suggest utility in optoelectronic devices .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 3,4-dichloroacetophenone) reacts with an aldehyde (e.g., 5-methylfuran-2-carbaldehyde) in ethanol under basic conditions (e.g., 20% KOH) at room temperature. Stirring for 4–6 hours ensures complete enolate formation and α,β-unsaturated ketone isolation. Recrystallization in ethanol yields pure crystals . Monitor reaction progress via TLC and optimize solvent ratios (e.g., 15–20 mL ethanol per 1 mol reactant) to enhance yield.

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer : Use a multi-technique approach:

- IR spectroscopy : Identify carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹.

- ¹H/¹³C NMR : Confirm E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and substituent-specific shifts (e.g., dichlorophenyl protons at δ 7.4–8.1 ppm).

- HR-MS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

Q. How can single-crystal X-ray diffraction (XRD) resolve ambiguities in molecular conformation?

- Methodological Answer : Grow crystals via slow evaporation of ethanol, ensuring diffraction-quality crystals. XRD analysis confirms bond lengths (e.g., C=O at ~1.22 Å), angles (e.g., C-C=O at ~120°), and planarity of the α,β-unsaturated system. Compare experimental data with DFT-optimized geometries to validate accuracy .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity descriptors for this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compute:

- HOMO-LUMO gaps : Predict charge-transfer behavior (e.g., ΔE ≈ 4–5 eV for moderate reactivity).

- Global reactivity descriptors : Calculate electrophilicity index (ω ≈ 1.5–2.0 eV) and chemical potential (μ ≈ -4 eV) using Koopmans’ theorem. Validate against experimental UV-Vis λmax (e.g., 300–350 nm) .

Q. What experimental and theoretical strategies address discrepancies in antimicrobial activity data across studies?

- Methodological Answer : Standardize bioassays using:

- MIC (Minimum Inhibitory Concentration) tests : Employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in nutrient broth.

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity. If contradictions arise, assess purity (HPLC ≥95%), solvent effects, or bacterial resistance mechanisms .

Q. How can non-linear optical (NLO) properties be evaluated for potential material science applications?

- Methodological Answer : Use hyper-Rayleigh scattering or Z-scan techniques to measure second-order susceptibility (χ²). Theoretical calculations (e.g., dipole moment ~5–7 Debye) and polarizability (α ≈ 300–400 a.u.) predict NLO efficiency. Compare with benchmark compounds (e.g., urea) .

Data Contradiction Analysis

Q. Why might DFT-calculated bond lengths differ from XRD data, and how is this resolved?

- Methodological Answer : Discrepancies arise from approximations in DFT functionals (e.g., neglecting crystal packing forces). To resolve:

- Include dispersion corrections (e.g., D3-BJ) in DFT to account for van der Waals interactions.

- Compare Mulliken charges with XRD-derived electron density maps (e.g., Hirshfeld surface analysis) .

Q. What factors contribute to variability in reported antimicrobial activity, and how can they be controlled?

- Methodological Answer : Variability stems from:

- Microbial strain variability : Use ATCC reference strains.

- Compound solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid solvent toxicity.

- Biofilm vs. planktonic assays : Standardize incubation times (18–24 hours) and inoculum sizes (1×10⁶ CFU/mL) .

Methodological Best Practices

- Synthesis : Prioritize recrystallization over column chromatography for scalability .

- Crystallography : Optimize crystal growth via solvent layering (ethanol/hexane) for improved diffraction .

- Bioactivity : Include positive controls (e.g., ciprofloxacin) and triplicate replicates for statistical validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.